N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride
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Overview
Description
N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoroethyl group and a pyrazolyl ethylamine moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1-methyl-1H-pyrazole ring through cyclization reactions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Amine Formation: The final step involves the formation of the amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor desired reaction pathways.
Catalysts and Solvents: Using catalysts to enhance reaction rates and solvents to dissolve reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Difluoroethyl)-N-[1-(1H-pyrazol-3-yl)ethyl]amine hydrochloride
- N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride
Uniqueness
N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,2-difluoro-N-[1-(1-methylpyrazol-3-yl)ethyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-6(11-5-8(9)10)7-3-4-13(2)12-7;/h3-4,6,8,11H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJQNTBWIKPSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)NCC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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